BenchChemオンラインストアへようこそ!

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Lipophilicity Drug-likeness Benzothiazole amide SAR

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896344-47-1) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C₁₇H₁₆N₂OS₂ and a molecular weight of 328.5 g/mol. It features a 4,6-dimethyl-substituted benzothiazole core linked via an amide bridge to a 2-(methylthio)phenyl ring.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 896344-47-1
Cat. No. B2730666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
CAS896344-47-1
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC)C
InChIInChI=1S/C17H16N2OS2/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
InChIKeyXNQKTJKIGQSMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896344-47-1): Physicochemical Baseline and Structural Classification


N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896344-47-1) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C₁₇H₁₆N₂OS₂ and a molecular weight of 328.5 g/mol [1]. It features a 4,6-dimethyl-substituted benzothiazole core linked via an amide bridge to a 2-(methylthio)phenyl ring. Computed physicochemical descriptors include an XLogP3-AA of 4.8, a topological polar surface area (TPSA) of 95.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound belongs to a broader class of benzothiazole amides that have been investigated in patent literature as adenosine A₂ receptor ligands for central nervous system indications including Alzheimer's and Parkinson's diseases [2], as well as in academic studies targeting hGSTP1-1 enzyme inhibition relevant to cancer chemotherapy [3].

Why Benzothiazole Amide Substitution Patterns Are Non-Interchangeable: The Case of N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide


Within the benzothiazole amide chemotype, subtle variations in substituent identity and position produce large differences in target engagement, pharmacokinetic behavior, and biological outcome. The 4,6-dimethyl substitution on the benzothiazole core directly modulates the electron density of the heterocyclic scaffold, affecting hydrogen-bonding capacity and π-stacking interactions with target binding pockets [1]. Simultaneously, the ortho-methylthio (–SMe) group on the benzamide phenyl ring introduces a thioether pharmacophore that is distinct from the para-methylthio, ethylthio, or methylsulfonyl analogs in terms of steric bulk, lipophilicity, and metabolic liability [1]. Patent SAR evidence from the adenosine A₂ receptor program demonstrates that even a single methyl group shift on the benzothiazole ring alters receptor subtype selectivity profiles, making simple analog interchange scientifically unsound [2]. Procurement decisions that treat all benzothiazole amides as functionally equivalent risk introducing uncontrolled variables into experimental or screening workflows.

Quantitative Differentiation Evidence for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896344-47-1)


Lipophilicity Modulation by Ortho-Methylthio Substitution vs. Para-Methylthio and Ethylthio Analogs

The target compound bears an ortho-methylthio (–SMe) substituent on the benzamide phenyl ring. In closely related benzothiazole amide series, the position of the thioether substituent is known to significantly influence computed logP and, consequently, membrane permeability and metabolic stability [1]. Comparator N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896348-27-9) carries the methylthio group at the para position and a chlorine substituent replacing the 4,6-dimethyl groups on the benzothiazole core. The resulting shift in lipophilicity profile alters the compound's suitability for assays requiring specific logD ranges. The target compound's XLogP3-AA of 4.8 and TPSA of 95.5 Ų place it within a favorable CNS drug-like property space (TPSA < 100 Ų), while the para-methylthio regioisomer and related ethylthio analog N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 886917-72-2) exhibit distinct physicochemical profiles due to altered rotatable bond count and substituent topology [1].

Lipophilicity Drug-likeness Benzothiazole amide SAR

Benzothiazole Core Dimethyl Substitution: Impact on Adenosine A₂ Receptor Pharmacophore Recognition

The benzothiazole amide scaffold has been extensively patented for adenosine A₂ receptor modulation in CNS disorders including Alzheimer's and Parkinson's diseases [1]. Within the patent SAR, the presence and position of methyl substituents on the benzothiazole core were found to influence receptor subtype selectivity. Compounds bearing a 4,6-dimethylbenzothiazole core such as the target compound occupy a specific steric and electronic space in the A₂ receptor binding pocket that differs from 4-methoxy, 4-halogen, or unsubstituted benzothiazole analogs. Patent US6727247 explicitly claims benzothiazole amide derivatives with defined substitution patterns for adenosine receptor-mediated indications [1]. The 4,6-dimethyl pattern of the target compound provides a distinct pharmacophoric profile compared to the 4-methoxy-7-substituted benzothiazole amides that were the primary focus of the adenosine antagonist optimization campaign.

Adenosine A2 receptor CNS drug discovery Benzothiazole patent SAR

hGSTP1-1 Enzyme Inhibition: Class-Level Evidence for Benzamide Methylthio-Benzothiazole Derivatives

A focused study of 12 benzothiazole derivatives identified benzamide benzothiazole compounds as inhibitors of human glutathione S-transferase P1-1 (hGSTP1-1), an enzyme overexpressed in drug-resistant tumors [1]. The study reported that benzamide methylbenzothiazole derivatives showed potent hGSTP1-1 inhibitory activity by binding to the H-site as a substrate, with the para position of the phenyl ring of the benzamide moiety being critical for activity [1]. The target compound, bearing a 2-(methylthio)benzamide rather than an unsubstituted benzamide, introduces a thioether moiety that may modulate H-site occupancy. This differentiates it from the unsubstituted benzamide lead compounds in the series, which lack the methylthio group.

hGSTP1-1 Cancer chemotherapy resistance Benzothiazole enzyme inhibitor

Thioether vs. Sulfonyl Pharmacophore: Differential Metabolic and Reactivity Profiles

The methylthio (–SMe) group on the target compound is a thioether that is susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, a well-characterized metabolic pathway for sulfur-containing drugs [1]. In contrast, the closely related analog N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS not specified in results) contains a pre-installed sulfonyl group that is metabolically inert toward further oxidation. Additionally, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide incorporates a methylsulfonyl group instead of a methylthio group. The target compound's thioether moiety provides a distinct metabolic liability profile that may be desirable for prodrug strategies or undesirable for applications requiring metabolic stability, depending on the experimental context [1]. Furthermore, metabolic profiling of benzothiazole amide TRPV1 antagonists has demonstrated that rat liver S9 fractions incompletely convert these compounds, highlighting the importance of substituent-specific metabolic characterization [2].

Thioether metabolism Benzothiazole amide stability Sulfoxidation

Hydrogen Bond Donor/Acceptor Profile Differentiates from N-Alkylated Benzothiazole Amide Analogs

The target compound possesses one hydrogen bond donor (the amide N–H) and four hydrogen bond acceptors (amide carbonyl oxygen, benzothiazole nitrogen and sulfur, and thioether sulfur) [1]. This is distinct from N-alkylated benzothiazole amide analogs such as N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide (CAS 1172243-73-0), which lacks the amide N–H hydrogen bond donor and bears a 3-(methylthio) substitution pattern . The presence or absence of the amide N–H profoundly affects target binding: the N–H can act as a hydrogen bond donor to backbone carbonyls in kinase hinge regions or to key residues in GPCR binding pockets, while N-alkylated analogs lose this interaction capability. This difference is critical for applications targeting proteins where amide N–H engagement is pharmacophorically required.

Hydrogen bonding Benzothiazole amide N-substitution SAR

Recommended Application Scenarios for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Based on Documented Evidence


Adenosine A₂ Receptor Pharmacological Tool Compound for CNS Target Validation

The compound's benzothiazole amide scaffold is directly relevant to the adenosine A₂ receptor modulator chemotype claimed in patent US6727247 for Alzheimer's and Parkinson's disease indications [1]. The 4,6-dimethyl substitution pattern provides a distinct steric footprint within the A₂ receptor binding pocket compared to the more common 4-methoxybenzothiazole amides. Researchers engaged in CNS receptor pharmacology can employ this compound as a structurally differentiated probe to interrogate substituent-dependent effects on A₂ receptor binding, selectivity, and functional activity. Procurement of this specific substitution pattern is essential; generic substitution with an unsubstituted or 4-methoxy benzothiazole amide would confound SAR interpretation.

hGSTP1-1 Inhibitor SAR Expansion for Chemotherapy Resistance Research

Building on class-level evidence that benzamide benzothiazole derivatives inhibit hGSTP1-1 by binding to the enzyme's H-site [1], this compound's 2-(methylthio)benzamide moiety introduces a thioether substituent not present in the published lead series. Medicinal chemistry teams investigating GSTP1-1 as a target for overcoming chemotherapy resistance can use this compound to probe the tolerance of the H-site for ortho-substituted benzamide derivatives. The compound serves as a logical SAR expansion point between unsubstituted benzamide leads and bulkier ortho-substituted analogs.

Thioether-Containing Benzothiazole Amide for Metabolic Stability Profiling Studies

The methylthio (–SMe) group on this compound provides a metabolically labile thioether functionality that can undergo CYP450-mediated S-oxidation [1]. ADME/DMPK laboratories can use this compound as a reference substrate alongside its sulfonyl analog N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide to establish structure-metabolism relationships for the benzothiazole amide series. The thioether-to-sulfoxide/sulfone metabolic pathway is well-precedented for sulfur-containing drugs, and this compound enables direct comparison between oxidizable and pre-oxidized isosteres within a matched molecular pair framework.

Kinase Inhibitor Fragment-Based Screening Library Component

The compound's secondary amide N–H hydrogen bond donor, combined with the benzothiazole core that mimics the adenine ring system, makes it a suitable component for fragment-based or focused library screening against kinase targets [1]. The 4,6-dimethyl substitution modulates the electron density of the benzothiazole nitrogen that typically engages the kinase hinge region. Unlike N-alkylated benzothiazole amides that cannot donate a hydrogen bond to the hinge backbone carbonyl, this compound retains the critical N–H donor, making it particularly relevant for kinase panels where type I inhibitor pharmacophores are being explored.

Quote Request

Request a Quote for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.